1-(8-Fluoroisoquinolin-5-yl)ethan-1-one
Description
1-(8-Fluoroisoquinolin-5-yl)ethan-1-one is a fluorinated isoquinoline derivative characterized by a ketone group (ethanone) at position 5 and a fluorine substituent at position 8 of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a wide range of biological and pharmacological activities, including antimicrobial, anticancer, and antifungal properties .
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
1-(8-fluoroisoquinolin-5-yl)ethanone |
InChI |
InChI=1S/C11H8FNO/c1-7(14)8-2-3-11(12)10-6-13-5-4-9(8)10/h2-6H,1H3 |
InChI Key |
VDGCZANYWZAJRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CN=CC2=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(8-Fluoroisoquinolin-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline derivatives and fluorinating agents.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(8-Fluoroisoquinolin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(8-Fluoroisoquinolin-5-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(8-Fluoroisoquinolin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, such as signal transduction or metabolic pathways, resulting in its observed effects.
Comparison with Similar Compounds
Fluorinated Aromatic Ethanone Derivatives
Fluorinated ethanone derivatives are widely studied for their electronic and steric effects. Key examples include:
Key Observations :
Isoquinoline and Heterocyclic Ethanone Derivatives
Compounds with ethanone-substituted heterocycles exhibit diverse pharmacological profiles:
Key Observations :
Sulfonyl/Sulfanylidene-Substituted Ethanones
Sulfonyl and sulfanylidene groups enhance electronic diversity:
Key Observations :
Structural and Computational Comparisons
- Bond Lengths/Angles: The thiadiazole ring in (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one has bond lengths (C=C: 1.379 Å) and angles consistent with aromatic stabilization . Fluorine substitution reduces electron density in aromatic rings, altering reaction kinetics in catalytic processes .
- Antimicrobial Activity: Thiadiazole derivatives outperform non-heterocyclic ethanones, with MIC values <10 µg/mL against B. mycoides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
